molecular formula C24H21FN4O3 B2615398 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-77-9

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2615398
CAS No.: 941266-77-9
M. Wt: 432.455
InChI Key: VOAOOJDXEHXUDD-BJMVGYQFSA-N
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Description

The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring:

  • A 1,3-oxazole core substituted at positions 2, 4, and 3.
  • A 4-fluorobenzoyl-piperazinyl group at position 5, introducing a fluorinated aromatic system and a piperazine moiety.
  • An (E)-configured ethenyl linker at position 2, connected to a 3-methoxyphenyl group, which provides electron-donating properties.

This structural combination suggests applications in medicinal chemistry, particularly in targeting receptors where fluorinated aromatic systems and nitrogen-rich heterocycles are advantageous. The 3-methoxy substituent may influence solubility and metabolic stability compared to halogenated analogues .

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-31-20-4-2-3-17(15-20)5-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)18-6-8-19(25)9-7-18/h2-10,15H,11-14H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAOOJDXEHXUDD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps, each requiring specific reagents and conditions

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Oxazole vs. Pyrazole Derivatives
  • Target Compound : The 1,3-oxazole core offers moderate aromaticity and stability. The nitrile group at position 4 enhances electronic delocalization.
  • Pyrazole Analogues (): Compounds such as (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) feature a pyrazole core. The fluorinated and hydroxylated phenyl substituents in these analogues may confer distinct solubility and bioavailability profiles .
Ethenyl Substituents
  • 4-Fluorophenyl Ethenyl Analogues () : The compound 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7) replaces the methoxy group with a 4-fluoro substituent. This substitution increases lipophilicity and may enhance blood-brain barrier penetration but reduce metabolic stability due to fluorophilicity .

Piperazine Modifications

  • Target Compound : The 4-fluorobenzoyl-piperazinyl group balances lipophilicity and polarity. Fluorination at the benzoyl moiety may reduce enzymatic degradation.
  • Trifluoroacetate Salts () : Compounds like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate incorporate ionizable trifluoroacetate counterions, which improve solubility but may alter pharmacokinetics .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula Notable Properties Source
Target Compound Oxazole 4-fluorobenzoyl-piperazinyl, 3-methoxy C₂₅H₂₂FN₅O₃ High polarity, moderate stability N/A
CAS 941010-23-7 () Oxazole 4-fluorobenzoyl-piperazinyl, 4-fluoro C₂₄H₂₀F₂N₄O₂ Custom synthesis available
(E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole (13) Pyrazole 3-fluoro-4-hydroxyphenyl C₁₇H₁₂FNO₂ Yellow crystals, NMR data
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Piperazinium 2-fluorobenzoyl, 4-hydroxyphenyl C₂₀H₁₉F₂N₂O₅⁺ Enhanced solubility via salt form

Key Findings and Implications

Metabolic Stability : Fluorinated benzoyl groups (e.g., in and ) may resist oxidative metabolism but could accumulate in lipid-rich tissues.

Synthetic Complexity : Piperazine-containing compounds (e.g., ) often require stepwise functionalization, whereas pyrazoles () are accessible via one-pot reactions.

Biological Activity

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound with notable biological activity. This compound is characterized by its complex structure, which includes a piperazine ring, an oxazole moiety, and a fluorobenzoyl group. It has been investigated primarily for its potential therapeutic applications in treating various conditions, including hyperpigmentation disorders and possibly as an anticonvulsant agent.

The primary target of this compound is tyrosinase (TYR) , an enzyme crucial for melanin production. The interaction with TYR inhibits its function, leading to decreased melanin synthesis from L-Tyrosine and L-DOPA. This inhibition can be significant for therapeutic applications aimed at treating hyperpigmentation disorders.

Biochemical Pathways

By inhibiting TYR, the compound disrupts the melanogenesis pathway, which may have implications in cosmetic and dermatological treatments. The reduction in melanin production could help manage conditions such as age spots and melasma.

Pharmacological Profile

Recent studies have highlighted the compound's potential in various pharmacological contexts:

  • Anticonvulsant Activity : Although not primarily studied as an anticonvulsant, related compounds featuring similar piperazine structures have demonstrated efficacy in seizure models. For instance, D-23129, a related compound, showed significant activity against chemically induced seizures in animal models . This suggests that 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile may warrant further investigation for similar properties.

The synthesis of this compound involves multiple steps starting from the formation of the piperazine intermediate through reactions with 4-fluorobenzoyl chloride. The final product is achieved through coupling reactions under controlled conditions.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Using agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : Particularly at the fluorobenzoyl group under specific conditions.

Comparative Analysis

When compared to similar compounds with piperazine and oxazole rings, this compound stands out due to its unique combination of functional groups. It shares similarities with compounds like 4-(4-fluorobenzyl)piperazin-1-yl derivatives but has distinct structural features that may confer unique biological activities .

Property Value
IUPAC Name 5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
CAS Number 941254-77-9
Molecular Weight 402.4 g/mol
Chemical Formula C23H19FN4O2

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